2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-11-6-7-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(8-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
SRJPWSYHXLHEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro group, converting them into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For example, compounds with triazole rings have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that triazole-based compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A study indicated that triazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines, suggesting that modifications in the structure can enhance their anticancer properties .
Antimicrobial Properties
Compounds featuring the triazole moiety have also been investigated for their antimicrobial activities. The presence of sulfur in the structure is believed to contribute to enhanced interactions with microbial targets. Research has shown that certain derivatives exhibit potent activity against various bacterial strains, making them candidates for further development as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at different positions on the triazole ring or substituents on the aromatic rings can significantly affect the compound's potency and selectivity against specific biological targets.
For instance, substituents like methoxy or fluoro groups have been associated with improved pharmacokinetic properties and enhanced binding affinity to target proteins involved in cancer cell proliferation and survival.
Case Studies
- Anticancer Studies : In a study published by ACS Omega, a series of triazole derivatives were synthesized and evaluated for their anticancer efficacy against various human cancer cell lines. The results indicated that specific structural modifications led to increased cytotoxicity and apoptosis induction .
- Antimicrobial Research : A comparative analysis of triazole derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of functional groups in enhancing antimicrobial activity, suggesting further exploration into derivative libraries for drug development .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their anticonvulsant and antimicrobial activities.
Thiazole Derivatives: Exhibiting diverse biological activities including antioxidant, analgesic, and anti-inflammatory properties.
Uniqueness
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific structural features, such as the combination of triazole and sulfanyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
- Chemical Formula : C16H17N4O2S
- Molecular Weight : 345.40 g/mol
- IUPAC Name : 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Biological Activity Overview
The biological activity of triazole derivatives has been extensively studied, revealing their potential in various therapeutic applications:
1. Antimicrobial Activity
Triazole compounds exhibit significant antimicrobial properties against a range of pathogens. For instance:
- Antifungal Activity : Triazoles are known to inhibit fungal growth by targeting ergosterol biosynthesis. Research indicates that certain triazole derivatives demonstrate higher efficacy than conventional antifungals. In a study comparing various triazole derivatives, some exhibited minimum inhibitory concentrations (MIC) as low as 0.01 μmol/mL against Candida albicans and Aspergillus niger .
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| Triazole A | 0.01 | Candida albicans |
| Triazole B | 0.05 | Aspergillus niger |
| Triazole C | 0.27 | Fusarium oxysporum |
2. Anticancer Activity
Triazole derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cell proliferation and the induction of reactive oxygen species (ROS) leading to cell death.
- Case Study : A derivative similar to the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing significant cytotoxicity with an IC50 value of approximately 10 μM .
3. Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives are primarily linked to their ability to inhibit pro-inflammatory cytokines:
- Research Findings : In vitro studies have demonstrated that certain triazoles can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted acetamides. For example, chloroacetyl chloride is reacted with amino-thiazole intermediates in dioxane under basic conditions (e.g., triethylamine) to form the acetamide backbone . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of reactants) and purification via recrystallization from ethanol-DMF mixtures . Solvent choice (e.g., dioxane vs. ethanol) significantly impacts purity, as polar aprotic solvents reduce side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry of the triazole ring and substituent positions (e.g., methoxy vs. fluoro groups).
- X-ray crystallography : Resolves spatial arrangements of the sulfanyl-acetamide linkage and torsion angles between aromatic rings .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% threshold for biological testing) .
Advanced Research Questions
Q. How can computational chemistry models be integrated with experimental data to predict reactivity and optimize synthesis?
Quantum mechanical calculations (e.g., DFT) map reaction pathways for key steps like triazole ring formation. For instance, ICReDD’s workflow combines quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) . Transition state analysis identifies energy barriers for sulfanyl group incorporation, guiding catalyst selection (e.g., Lewis acids) . Experimental validation via kinetic studies (e.g., time-resolved NMR) refines computational predictions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across biological assays?
Contradictions often arise from assay-specific parameters (e.g., cell permeability vs. in vitro binding affinity). Orthogonal assays (e.g., anti-exudative activity vs. COX-2 inhibition) clarify substituent effects . For example:
- Electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhance membrane permeability but may reduce target binding.
- Methoxy groups improve solubility but could sterically hinder receptor interactions . Multivariate statistical analysis (e.g., PCA) correlates physicochemical properties (logP, polar surface area) with bioactivity trends .
Q. How do electron-withdrawing vs. electron-donating substituents affect pharmacokinetic properties?
- Fluorine (electron-withdrawing) : Increases metabolic stability by reducing cytochrome P450-mediated oxidation. However, it may lower aqueous solubility (clogP ~3.5) .
- Methoxy (electron-donating) : Enhances solubility via hydrogen bonding but accelerates hepatic clearance due to O-demethylation . In silico ADMET tools (e.g., SwissADME) predict bioavailability, while in vitro microsomal assays validate metabolic pathways .
Q. What in vitro models are suitable for evaluating anti-inflammatory potential, and how should dose-response studies be designed?
- Cell models : LPS-stimulated RAW 264.7 macrophages for cytokine (IL-6, TNF-α) profiling .
- Dose-response design : 10-point serial dilutions (0.1–100 µM) with triplicate measurements. IC values are calculated using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include dexamethasone (positive) and vehicle (negative). Contradictory results between anti-exudative and COX-2 assays require orthogonal validation (e.g., Western blot for COX-2 expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
